molecular formula C14H18N2O5 B3359121 (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid CAS No. 83793-27-5

(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid

Cat. No.: B3359121
CAS No.: 83793-27-5
M. Wt: 294.30 g/mol
InChI Key: DAJNQRSAOOCCDS-UHFFFAOYSA-N
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Description

(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective protection of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and protect groups under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids with different protecting groups .

Scientific Research Applications

(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenation conditions, allowing for the controlled release of the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

CAS No.

83793-27-5

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

2-amino-6-oxo-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H18N2O5/c15-11(13(18)19)7-4-8-12(17)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,15H2,(H,18,19)(H,16,17,20)

InChI Key

DAJNQRSAOOCCDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CCCC(C(=O)O)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
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(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
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(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
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(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
Reactant of Route 5
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
Reactant of Route 6
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid

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